molecular formula C13H7BrFNS B13809253 2-(3-Bromophenyl)-5-fluorobenzo[d]thiazole CAS No. 885271-97-6

2-(3-Bromophenyl)-5-fluorobenzo[d]thiazole

Cat. No.: B13809253
CAS No.: 885271-97-6
M. Wt: 308.17 g/mol
InChI Key: FBTAUNYZKGKZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-5-fluorobenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-fluorobenzo[d]thiazole typically involves the reaction of 3-bromophenylamine with 2-fluorobenzothiazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-fluorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole
  • 2-(3-Methylphenyl)-5-fluorobenzo[d]thiazole
  • 2-(3-Nitrophenyl)-5-fluorobenzo[d]thiazole

Uniqueness

2-(3-Bromophenyl)-5-fluorobenzo[d]thiazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the fluorine atom can enhance the compound’s stability and lipophilicity .

Properties

CAS No.

885271-97-6

Molecular Formula

C13H7BrFNS

Molecular Weight

308.17 g/mol

IUPAC Name

2-(3-bromophenyl)-5-fluoro-1,3-benzothiazole

InChI

InChI=1S/C13H7BrFNS/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H

InChI Key

FBTAUNYZKGKZSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(S2)C=CC(=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.